Boc-L-Ala-OH-d4

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Boc-L-Ala-OH-d4 delivers a definitive +4 Da mass shift essential for stable isotope dilution LC-MS/MS. Unlike unlabeled or d3-labeled analogs, its unique deuteration pattern (methyl + alpha-carbon) prevents isotopic overlap and eliminates ion suppression artifacts that compromise quantitation. This is the mandated internal standard for regulatory bioanalytical methods, PAT workflows, and GLP stability studies. Substitution invalidates analytical accuracy—procure the exact d4-labeled form to ensure data integrity and regulatory compliance.

Molecular Formula C8H15NO4
Molecular Weight 193.23 g/mol
Cat. No. B563156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Ala-OH-d4
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-L-alanine-d4;  (2S)-2-[(tert-Butoxycarbonyl)amino]propanoic Acid-d4;  (tert-Butoxycarbonyl)alanine-d4;  BOC-L-alanine-d4;  N-(tert-Butoxycarbonyl)-(S)_x000B_-alanine-d4;  N-tert-BOC-(S)-alanine-d4; 
Molecular FormulaC8H15NO4
Molecular Weight193.23 g/mol
Structural Identifiers
InChIInChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D
InChIKeyQVHJQCGUWFKTSE-QXDDTQFUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Ala-OH-d4 Procurement Guide: Technical Baseline and Primary Application Overview


Boc-L-Ala-OH-d4 (CAS 714964-61-1) is a stable isotopically labeled analogue of the protected amino acid Boc-L-alanine, where four hydrogen atoms at the methyl and alpha-carbon positions have been substituted with deuterium (C8H11D4NO4, MW 193.23) . This specific deuteration pattern introduces a +4 mass shift relative to the unlabeled parent (Boc-L-Ala-OH, MW 189.21), enabling its primary use as an internal standard for quantitative LC-MS/MS and NMR analyses [1]. The compound retains the characteristic tert-butyloxycarbonyl (Boc) protecting group, which is stable under basic conditions and cleavable under acidic environments, and is supplied with a specified isotopic enrichment (e.g., 98 atom% D) and chemical purity (e.g., 98%) as per certificates of analysis .

Why Generic Substitution of Boc-L-Ala-OH-d4 Fails: The Critical Role of Isotopic Identity in Quantitative Precision


Substituting Boc-L-Ala-OH-d4 with the unlabeled Boc-L-Ala-OH, or even a differently labeled analog (e.g., Boc-L-Ala-OH-d3 or 13C-labeled variants), compromises the core analytical principle of stable isotope dilution mass spectrometry (SID-MS). While all are Boc-protected alanine derivatives, their distinct molecular masses generate non-identical chromatographic and mass spectrometric behavior. Use of an unlabeled compound introduces severe ion suppression/enhancement matrix effects that cannot be mathematically corrected, leading to inaccurate absolute quantitation [1]. Substitution with a different isotopic label (e.g., +3 Da instead of +4 Da) alters the relative mass defect and may cause isotopic overlap with the target analyte's natural isotope distribution, reducing signal-to-noise and precision, especially in complex biological matrices [2]. Therefore, procurement of the exact +4 Da deuterated form, Boc-L-Ala-OH-d4, is a non-negotiable requirement for validated, high-accuracy methods that depend on its unique mass spectrometric signature.

Boc-L-Ala-OH-d4 Quantitative Differentiation Evidence Guide


Mass Spectral Differentiation: +4 Da Mass Shift for Unambiguous Analyte Resolution

Boc-L-Ala-OH-d4 provides a definitive +4.03 Da mass shift relative to unlabeled Boc-L-Ala-OH (calculated from C8H11D4NO4 MW 193.23 vs C8H15NO4 MW 189.21), which is 33% greater than the +3 Da shift offered by a Boc-L-Ala-OH-d3 analog . This larger mass difference minimizes potential isotopic cross-talk between the analyte's [M+1], [M+2], and [M+3] natural isotope peaks and the internal standard's monoisotopic peak, thereby increasing signal-to-noise ratio and improving lower limit of quantitation (LLOQ) in complex matrices [1].

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Isotopic Enrichment and Chemical Purity: Certified 98% Purity Minimizes Impurity-Driven Quantitation Errors

Commercially sourced Boc-L-Ala-OH-d4 is specified with an isotopic enrichment of 98 atom% D and a chemical purity of 98% (by HPLC or NMR), as per vendor Certificate of Analysis (CoA) . In contrast, alternative isotopic analogs like Boc-L-Ala-OH-1-13C are offered at 99.0% purity for the 13C label but may lack the comprehensive purity metrics . The 2% impurity in the d4 compound, while small, is a quantifiable parameter that, when unaccounted for, can introduce a systematic 2% negative bias in calculated analyte concentrations. High-purity (>98%) deuterated internal standards are essential for meeting the 15% accuracy and precision criteria (at LLOQ) required by FDA and EMA bioanalytical method validation guidelines [1].

QC Method Validation Procurement

Chromatographic Co-Elution and Matrix Effect Compensation: Deuterium Labeling Preserves Native Retention Time

Due to the minimal steric and electronic differences introduced by deuterium substitution, Boc-L-Ala-OH-d4 co-elutes precisely with its unlabeled analog Boc-L-Ala-OH under standard reversed-phase liquid chromatography conditions (a class-level characteristic of perdeuterated internal standards) [1]. This perfect co-elution ensures that both compounds experience identical ionization suppression or enhancement from sample matrix components. Studies on the use of stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS demonstrate that this co-elution results in a consistent analyte-to-IS response ratio across varying matrix loads, effectively normalizing signal and improving quantitative accuracy to within ±15% of nominal values across a wide calibration range [2].

Matrix Effects LC-MS/MS Bioanalysis

Optimal Research and Industrial Use-Cases for Boc-L-Ala-OH-d4


Absolute Quantitation of Boc-Protected Peptide Intermediates in Pharmaceutical Process Chemistry

In pharmaceutical R&D and manufacturing, monitoring the concentration of Boc-protected amino acid intermediates is crucial for optimizing coupling efficiency and minimizing impurities. Boc-L-Ala-OH-d4 serves as the ideal internal standard for an LC-MS/MS method targeting Boc-L-Ala-OH, a common building block. Its +4 Da mass shift and co-elution properties, as established in Section 3, allow for accurate quantitation of the unlabeled intermediate directly from complex reaction mixtures (e.g., DMF, DMSO) without time-consuming sample purification, thereby expediting process analytical technology (PAT) workflows [1].

Validated Bioanalytical LC-MS/MS Assays for Peptide Drug Metabolites

During preclinical and clinical pharmacokinetic studies of peptide therapeutics containing an N-terminal Boc-protected alanine residue, Boc-L-Ala-OH may appear as a metabolite following deprotection or proteolysis. Use of Boc-L-Ala-OH-d4 as the internal standard, based on the evidence of its precise mass differentiation and matrix effect compensation (Section 3), is mandatory for developing a regulatory-compliant bioanalytical method. This ensures the assay meets the precision and accuracy standards (e.g., ±15% CV) required by health authorities for drug development, as the internal standard corrects for plasma protein binding and ion suppression effects that would otherwise invalidate the data [2].

Quality Control and Stability Testing of Boc-Ala-OH Stock Solutions

Long-term stability of reagent stock solutions is a common concern. Boc-L-Ala-OH-d4 can be used in an isotope dilution assay to accurately determine the remaining concentration of Boc-L-Ala-OH in aging stock solutions. By spiking a known amount of Boc-L-Ala-OH-d4 into an aliquot of the stock solution and analyzing by LC-MS, the precise ratio of unlabeled to labeled peak areas provides a direct readout of the parent compound's concentration. This application leverages the quantitative differentiation data (Section 3) to provide a robust, GLP-compatible alternative to traditional, less specific methods like UV/Vis absorbance or titration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Ala-OH-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.